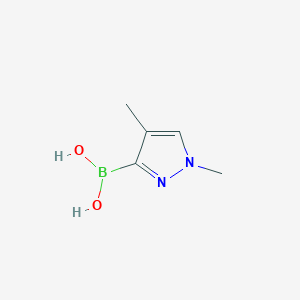

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

Description

BenchChem offers high-quality (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,4-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAQHNFDDABREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246870-91-5 | |

| Record name | (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture and Application of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid in Advanced Drug Discovery

Executive Summary

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5) is a highly specialized heteroaryl boronic acid that serves as a foundational building block in modern organic synthesis and medicinal chemistry. Featuring a pyrazole core with targeted methylation at the 1- and 4-positions, this compound is engineered to overcome common stability issues associated with unsubstituted heterocyclic boronic acids. It is primarily utilized as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid assembly of complex, biologically active pyrazole-containing pharmacophores[1].

For drug development professionals, the pyrazole scaffold is a "privileged structure" due to its conformational rigidity, favorable pharmacokinetic profile, and exceptional hydrogen-bonding capabilities within protein binding pockets[2]. This technical guide explores the structural causality, experimental workflows, and biological applications of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid.

Structural and Physicochemical Profiling

The strategic placement of methyl groups on the pyrazole ring is not merely structural; it dictates the molecule's chemical behavior.

-

N1-Methylation: Prevents unwanted N-alkylation or N-arylation side reactions during transition-metal catalysis, locking the tautomeric state of the pyrazole ring and ensuring predictable regioselectivity.

-

C4-Methylation: Provides steric shielding to the adjacent C3-boronic acid group. This steric bulk, combined with the electron-donating inductive effect of the methyl group, significantly reduces the rate of protodeboronation—a common degradation pathway for electron-deficient heteroaryl boronic acids.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid |

| CAS Number | 2246870-91-5 |

| Molecular Formula | C5H9BN2O2[3] |

| Molecular Weight | 139.95 g/mol [3] |

| InChIKey | AOAQHNFDDABREB-UHFFFAOYSA-N |

| Physical Form | Solid / Powder |

| GHS Safety Classification | Warning (H315, H319, H335 - Irritant) |

| Optimal Storage | -10°C to 8°C (Inert atmosphere recommended) |

Mechanistic Causality in Suzuki-Miyaura Cross-Coupling

The primary utility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid lies in its ability to form robust carbon-carbon bonds via the Suzuki-Miyaura reaction[1]. The catalytic cycle relies on the precise orchestration of three fundamental steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a Pd(II) intermediate.

-

Transmetalation (The Critical Step): The trivalent boronic acid is activated by an inorganic base (e.g., K2CO3) to form a tetravalent boronate complex. This increases the nucleophilicity of the pyrazole carbon, facilitating the transfer of the 1,4-dimethyl-1H-pyrazol-3-yl group to the Pd(II) center[1].

-

Reductive Elimination: The Pd(II) complex undergoes geometric isomerization and eliminates the coupled product, regenerating the active Pd(0) catalyst.

Mechanistic workflow of the Suzuki-Miyaura catalytic cycle utilizing pyrazole boronic acid.

Experimental Methodology: Self-Validating Coupling Protocol

To ensure high yields and reproducibility when coupling (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, researchers must employ a self-validating experimental design. The following protocol integrates mechanistic causality with built-in quality controls.

Step-by-Step Workflow

Step 1: Reagent Preparation & Degassing

-

Action: In a Schlenk flask, combine the aryl halide (1.0 eq), (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.3 eq), and K2CO3 (2.5 eq) in a 1,4-dioxane/H2O (4:1 v/v) solvent system. Sparge the mixture with Argon for 15 minutes.

-

Causality: Palladium(0) is highly susceptible to oxidation by dissolved O2, which leads to catalyst deactivation (Pd black formation) and unwanted homocoupling of the boronic acid. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base[1].

Step 2: Catalyst Addition & Thermal Activation

-

Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the vessel and heat to 80°C for 12 hours.

-

Causality: Pd(dppf)Cl2 is chosen because the bidentate dppf ligand forces a cis-geometry on the Pd(II) intermediate, which is a strict stereochemical requirement for the final reductive elimination step. Elevated temperatures are necessary to overcome the activation energy barrier of transmetalation for sterically hindered pyrazoles.

Step 3: Self-Validating Analytical Controls

-

Action: Run a parallel Negative Control omitting the Pd catalyst to rule out transition-metal-free background reactivity.

-

Action: Perform LC-MS Monitoring at t=2h and t=12h.

-

Causality: A successful reaction will show the disappearance of the boronic acid mass (m/z ~140.07)[3] and the aryl halide, with the concurrent appearance of the target cross-coupled mass. If protodeboronation occurs, a peak corresponding to 1,4-dimethyl-1H-pyrazole (m/z ~96) will be detected, indicating that the base concentration or temperature needs optimization.

Step 4: Workup and Isolation

-

Action: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Medicinal Chemistry: The Pyrazole Scaffold in Target Engagement

The incorporation of the (1,4-dimethyl-1H-pyrazol-3-yl) moiety into small molecules drastically alters their biological target engagement. Pyrazole derivatives are heavily utilized in two primary therapeutic arenas: Kinase Inhibition and G-Protein Coupled Receptor (GPCR) Antagonism[4].

Kinase Inhibition

Pyrazoles act as potent, ATP-competitive inhibitors across various kinase families, including CDKs, JAKs, and p38 MAP kinases[5]. The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors and donors, anchoring the molecule within the highly conserved hinge region of the kinase ATP-binding pocket[6]. The 1,4-dimethyl substitution provides a vector to direct the molecule deep into hydrophobic sub-pockets, enhancing kinase selectivity and preventing off-target toxicity[2].

GPCR Antagonism (CCR6 & CXCR2)

Recent advancements have highlighted the role of complex pyrazole derivatives in modulating immune responses via GPCRs. For example, the clinical candidate PF-07054894 —a potent squaramide-based CCR6 antagonist—incorporates a (1,4-dimethyl-1H-pyrazol-3-yl) motif[7]. This compound disrupts the CCL20/CCR6 signaling axis, effectively inhibiting the chemotaxis of pathogenic T-cells and neutrophils in autoimmune conditions[7].

Inhibition of the CCL20/CCR6 signaling pathway by pyrazole-based allosteric antagonists.

References

-

C5H9BN2O2 - Explore - PubChemLite, uni.lu,[Link]

-

Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - ACS Publications, acs.org,[Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - ResearchGate, researchgate.net, [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC, nih.gov,[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - C5H9BN2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile & Handling of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid

This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5).

Executive Summary

Compound: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid CAS: 2246870-91-5 Molecular Formula: C₅H₉BN₂O₂ Class: Heterocyclic Organoboron[1]

The solubility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is governed by two competing structural factors: the hydrophilic, hydrogen-bond-donating boronic acid moiety [B(OH)₂] and the lipophilic, aromatic pyrazole core. Unlike simple phenylboronic acids, the nitrogen-rich pyrazole ring introduces basicity and specific dipole interactions, making this compound highly soluble in polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH), while exhibiting poor solubility in non-polar hydrocarbons.

Critical Handling Note: Like all boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine). Prolonged storage under desiccating conditions favors boroxine formation, which is initially less soluble in aqueous/protic media until hydrolysis occurs.

Solubility Matrix & Solvent Compatibility

The following data categorizes solvent compatibility based on polarity index and hydrogen bonding capability.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt crystal lattice; prevents boroxine precipitation. |

| Protic | Methanol, Ethanol | High (>50 mg/mL) | Formation of transient boronate esters (solvolysis) enhances dissolution. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate (10-50 mg/mL) | Good acceptors for B-OH hydrogen bonds; Dioxane is preferred for Suzuki couplings. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Soluble enough for extraction/workup; often used to dissolve the boroxine form. |

| Non-Polar | Hexanes, Heptane, Pentane | Insoluble (<1 mg/mL) | Lack of H-bonding capability; used as anti-solvents for recrystallization. |

| Aqueous | Water (Neutral pH) | Low to Moderate | Limited by lattice energy; significantly enhanced at pH > 9 (boronate formation). |

The Boroxine Equilibrium: A Solubility Variable

Researchers often observe inconsistent solubility data (e.g., "Batch A dissolved instantly, Batch B required heating"). This is rarely an impurity issue but rather a thermodynamic phase shift.

-

The Monomer:

(More soluble in water/alcohols). -

The Trimer (Boroxine):

(More soluble in DCM/CHCl₃).

Implication: If your sample has been vacuum-dried aggressively, it exists primarily as the boroxine. To dissolve in a Suzuki solvent system (e.g., Dioxane/H₂O), you may need an "activation" period or gentle heating to re-hydrolyze the ring.

Diagram 1: Boronic Acid - Boroxine Equilibrium

Caption: The reversible dehydration of (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid to its boroxine form alters solubility. Hydrolysis is required for reactivity in aqueous coupling conditions.

Experimental Protocol: Determination of Saturation Solubility

Do not rely on literature values for critical formulations. Use this self-validating protocol to determine exact solubility for your specific batch.

Method: Shake-Flask UV-Vis Saturation

Reagents:

-

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (Test Article).[2]

-

Target Solvent (HPLC Grade).

-

Syringe Filter (0.45 µm PTFE for organics, Nylon for aqueous).

Workflow:

-

Excess Addition: Add 100 mg of compound to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).

-

Quantification: Dilute the filtrate (e.g., 1:100) and measure UV absorbance at

(typically ~250-260 nm for pyrazoles). Compare against a calibration curve.

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step workflow for determining the thermodynamic solubility limit of the boronic acid.

Application: Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent impacts the transmetallation step. For (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid, the following systems are recommended:

-

Standard System (Dioxane/Water 4:1):

-

Why: Dioxane solubilizes the organic halide and the boroxine form; water hydrolyzes the boroxine to the reactive boronic acid species and dissolves the inorganic base (K₂CO₃).

-

Temperature: 80-100°C.

-

-

Green Alternative (Ethanol/Water 1:1):

-

Why: High solubility of the pyrazole boronic acid in ethanol.

-

Note: Requires lower temperatures (reflux at 78°C) which may be insufficient for sterically hindered chlorides.

-

-

Anhydrous Conditions (DMF/Base):

References

-

ChemicalBook. (2024).[4] CAS 844501-71-9 Properties (Analog Reference). Retrieved from

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid.[2] Retrieved from

-

Santini, R., et al. (2019). A guide to solvent selection for the Suzuki–Miyaura reaction. Organic Process Research & Development. Retrieved from

Sources

Thermodynamic Stability of 1,4-Dimethylpyrazole-3-Boronic Acid Derivatives: Mechanisms, Kinetics, and Protocol Optimization

Executive Prologue

In modern medicinal chemistry and materials science, pyrazole-based boronic acids are indispensable building blocks for constructing complex heteroaryl architectures via Suzuki-Miyaura cross-coupling (SMC). However, the thermodynamic stability of these reagents is highly dependent on their substitution patterns. Specifically, 1,4-dimethylpyrazole-3-boronic acid and its derivatives present a profound thermodynamic dilemma. Unlike their 4-boronic acid counterparts, 3-boronic acids are notoriously susceptible to rapid degradation pathways—most notably protodeboronation and oxidative deboronation[1].

As an Application Scientist, navigating these kinetic and thermodynamic pitfalls requires more than just empirical troubleshooting; it demands a deep mechanistic understanding of the underlying causality. This whitepaper provides an in-depth technical analysis of the structural dynamics governing the stability of 1,4-dimethylpyrazole-3-boronic acid derivatives, supported by quantitative kinetic data, strategic derivatization techniques, and self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.

The Thermodynamic Dilemma of the Pyrazole-3-Boronic Core

The instability of 1,4-dimethylpyrazole-3-boronic acid is not anomalous; it is a direct consequence of its stereoelectronic environment. Heteroaryl boronic acids containing a nitrogen atom adjacent to the boron-bearing carbon (the 2-position relative to the C3-boron) are inherently prone to base-catalyzed fragmentation[1].

Mechanisms of Degradation

-

Protodeboronation (C-B Cleavage): Under aqueous basic conditions, the boronic acid exists in equilibrium with its reactive boronate form,

. The proximity of the N2 lone pair facilitates the formation of a zwitterionic intermediate, stabilizing the developing carbanion-like character at C3 as the C-B bond cleaves. This results in the replacement of the boronic acid group with a proton, yielding 1,4-dimethylpyrazole[1]. -

Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or atmospheric oxygen, the electron-rich pyrazole core can undergo oxidative cleavage of the C-B bond, yielding 1,4-dimethyl-1H-pyrazol-3-ol[2].

-

Homocoupling: In the presence of oxygen and a Pd(II) precatalyst that is not efficiently reduced, the boronic acid can self-couple to form a symmetric bipyrazole byproduct[3].

Fig 1: Primary thermodynamic degradation pathways of 1,4-dimethylpyrazole-3-boronic acid.

Kinetic Profiling & Quantitative Stability Data

Understanding the pH-rate profile is critical for optimizing reaction conditions. Protodeboronation rates peak when the pH of the solution matches the

The table below synthesizes the thermodynamic stability parameters (half-lives,

Table 1: Thermodynamic Stability Parameters ( ) at 70 °C

| Compound | pH 7.0 ( | pH 10.0 ( | Primary Degradation Pathway |

| 1,4-Dimethylpyrazole-3-boronic acid | ~2 mins | ~15 mins | Rapid Protodeboronation |

| 1,4-Dimethylpyrazole-4-boronic acid | >24 hours | >48 hours | Stable |

| 1,4-Dimethylpyrazole-3-boronic acid pinacol ester | >48 hours | >48 hours | Stable (Slow Hydrolysis) |

| 1,4-Dimethylpyrazole-3-B(dan) | >72 hours | >72 hours | Highly Stable |

Data extrapolated from established kinetic profiles of 2-heteroaryl vs. 4-heteroaryl boronic acids[1][4].

Strategic Derivatization for Thermodynamic Resilience

To circumvent the inherent instability of the free 3-boronic acid, structural modifications are mandatory.

1. Pinacol Esters (Bpin): Converting the free boronic acid to a pinacol ester alters the hybridization and reduces the Lewis acidity of the boron atom. This diminishes the donation to the p-orbital of boron, effectively preventing the formation of the reactive trihydroxyboronate species that precedes protodeboronation[2][5].

2. Naphthalene-1,8-diaminato (B(dan)) Derivatives: For extreme cases where even Bpin esters degrade, B(dan) derivatives offer remarkable stability toward protodeborylation due to their drastically diminished boron-Lewis acidity. These require specialized weak base-promoted cooperative catalyst systems (e.g., Pd/Cu) to achieve cross-coupling[4].

The Kinetic-Thermodynamic Dichotomy in Cross-Coupling

A common counterintuitive observation in the laboratory is that running a Suzuki-Miyaura coupling of a 3-pyrazole boronic acid at room temperature can actually increase the yield of the protodeboronated byproduct[6]. The Causality: At room temperature, the rate of transmetalation (often the rate-limiting step) is severely retarded. Consequently, the boronate species sits in the basic aqueous phase for an extended period, allowing the competing protodeboronation pathway to dominate. Elevating the temperature accelerates transmetalation faster than protodeboronation, allowing the palladium complex to rapidly capture the boronate[6][7].

Fig 2: Competing kinetics between Transmetalation and Protodeboronation in the SMC Catalytic Cycle.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to quantify instability and execute couplings with built-in analytical checkpoints.

Protocol 1: NMR-Based Kinetic Profiling of Protodeboronation

Objective: Determine the exact half-life (

Step-by-Step Methodology:

-

Preparation: Dissolve 0.05 mmol of the boronic acid derivative in 0.5 mL of deuterated phosphate buffer (pD 7.4) in an NMR tube.

-

Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Causality: This standard is chemically inert under these conditions and provides a fixed integration reference to ensure accurate absolute quantification.

-

Incubation & Acquisition: Insert the tube into an NMR spectrometer pre-heated to 70 °C. Acquire

-NMR spectra every 5 minutes for 2 hours. -

Self-Validation (Mass Balance Check): Integrate the disappearance of the pyrazole C5-H proton of the boronic acid against the appearance of the C3-H proton of the protodeboronated 1,4-dimethylpyrazole.

-

Validation Rule: The molar sum of the starting material and the protodeboronated product must equal 100% relative to the internal standard. If the sum is <95%, an alternative degradation pathway (e.g., oxidative deboronation) is occurring, indicating inadequate degassing of the buffer.

-

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling for Unstable Pyrazoles

Objective: Maximize cross-coupling yield while suppressing protodeboronation of the 1,4-dimethylpyrazole-3-boronic acid pinacol ester.

Step-by-Step Methodology:

-

Reagent Selection: Use the pinacol ester derivative rather than the free boronic acid to suppress premature hydrolysis[5]. Use

as a weak base to limit hydroxide concentration. -

Setup (Schlenk Conditions): In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), 1,4-dimethylpyrazole-3-boronic acid pinacol ester (1.5 equiv),

(2.0 equiv), and an active pre-catalyst like XPhos Pd G3 (2-5 mol%). -

Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (10:1). Causality: The minimal water content is sufficient to activate the boronate for transmetalation but low enough to restrict the rate of hydrolytic protodeboronation[7].

-

Thermal Execution: Plunge the flask directly into a pre-heated oil bath at 85 °C. Do not ramp the temperature slowly. Rapid heating ensures the transmetalation rate immediately outpaces protodeboronation[6].

-

Self-Validation (Reaction Monitoring): At 30 minutes, pull a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

-

Validation Rule: Monitor the ratio of the cross-coupled product to the deborylated 1,4-dimethylpyrazole. A ratio of >10:1 indicates successful kinetic control.

-

Conclusion

The thermodynamic stability of 1,4-dimethylpyrazole-3-boronic acid derivatives is a delicate balance dictated by stereoelectronic effects and reaction kinetics. By understanding the zwitterionic mechanisms of protodeboronation and the kinetic dichotomy of the transmetalation step, researchers can rationally design robust synthetic routes. Utilizing pinacol or B(dan) esters, employing rapid thermal activation, and strictly controlling the aqueous basic environment transforms these notoriously unstable building blocks into reliable, high-yielding reagents.

References

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL:1

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (NIH) URL:7

-

Improving the oxidative stability of boronic acids through stereoelectronic effects Source: Digitellinc URL:2

-

Boric acid, pinacol ester | 25240-59-9 Source: Benchchem URL:5

-

Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Source: Reddit (r/chemistry) URL:6

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds Source: ACS Publications URL:4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

The following technical monograph provides a comprehensive analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid , a critical organoboron reagent used in the synthesis of bioactive pharmaceutical ingredients.

Chemical Identity & Physiochemical Profile[1][2][3]

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a functionalized heterocyclic building block. Its structural distinctiveness lies in the specific methylation pattern at the N1 and C4 positions, which modulates both the steric profile and the electron density of the pyrazole ring, influencing its reactivity in cross-coupling protocols.

Nomenclature and Identifiers

| Identifier Type | Value |

| CAS Registry Number | 2246870-91-5 |

| IUPAC Name | (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid |

| SMILES | B(C1=NN(C=C1C)C)(O)O |

| InChIKey | AOAQHNFDDABREB-UHFFFAOYSA-N |

| Molecular Formula | C₅H₉BN₂O₂ |

| Molecular Weight | 139.95 g/mol |

| Physical Form | White to off-white solid |

Structural Significance in Drug Design

The 1,4-dimethylpyrazole motif serves as a bioisostere for phenyl and heteroaryl rings in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

-

N1-Methylation: Prevents tautomerization, locking the hydrogen bond acceptor/donor profile (N2 is an acceptor).

-

C4-Methylation: Introduces a "Magic Methyl" effect, potentially restricting bond rotation in biaryl systems, improving selectivity, and increasing lipophilicity to aid membrane permeability.

Synthesis & Manufacturing Methodologies

While simple boronic acids can be synthesized via direct lithiation, the 1,4-dimethyl substitution pattern dictates a specific approach to avoid regioselectivity issues. Direct lithiation of 1,4-dimethylpyrazole typically occurs at the C5 position (the most acidic proton adjacent to N1). Therefore, the synthesis of the C3-boronic acid requires a Halogen-Metal Exchange strategy.

Validated Synthetic Protocol (Halogen-Metal Exchange)

Prerequisites:

-

Precursor: 3-Iodo-1,4-dimethyl-1H-pyrazole (or the corresponding bromide).

-

Reagents: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).

-

Boron Source: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Moisture acts as a catalyst for protodeboronation and must be rigorously excluded.

-

Solvation: Dissolve 3-iodo-1,4-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation (Exchange): Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Mechanistic Insight: The lithium-halogen exchange is faster than deprotonation at C5 at cryogenic temperatures, generating the thermodynamically kinetic 3-lithio species.

-

-

Electrophilic Trapping: Stir for 30 minutes at -78 °C, then add Triisopropyl borate (1.2 equiv) dropwise.

-

Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 1M HCl (aq) to hydrolyze the intermediate boronate ester to the free boronic acid.

-

Isolation: Extract with ethyl acetate. The boronic acid may be amphoteric; adjust pH to ~5-6 for optimal precipitation or extraction efficiency.

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis via halogen-metal exchange to ensure C3-borylation.

Reactivity & Applications: The Suzuki-Miyaura Coupling[3][4]

The primary utility of CAS 2246870-91-5 is as a nucleophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Mechanistic Considerations

Pyrazolyl boronic acids are notoriously prone to protodeboronation (loss of the boron group replaced by a proton) under basic aqueous conditions.

-

Challenge: The electron-rich nature of the pyrazole ring accelerates hydrolytic cleavage of the C-B bond.

-

Solution: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions where possible, or specialized precatalysts (e.g., XPhos Pd G2) that facilitate rapid transmetalation before decomposition occurs.

Optimized Coupling Protocol

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands or bulky phosphines stabilize the active Pd(0) species. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate bases minimize protodeboronation compared to aqueous carbonates. |

| Solvent | 1,4-Dioxane / Water (9:1) | A small amount of water is required for the activation of the boronic acid (formation of the boronate species). |

| Temperature | 80–100 °C | Sufficient thermal energy for oxidative addition of aryl chlorides/bromides. |

Catalytic Cycle Diagram

Figure 2: Suzuki-Miyaura catalytic cycle illustrating the entry of the pyrazolyl boronic acid at the transmetalation step.

Handling, Stability & Safety

Stability Profile

-

Protodeboronation: High risk. Store strictly at 0–8 °C (or -20 °C for long term).

-

Hygroscopicity: Boronic acids can dehydrate to form boroxines (cyclic trimers). This is reversible and generally does not affect stoichiometry significantly, but gravimetric measurements should account for variable water content.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of fine dust.

References

-

Sigma-Aldrich. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid Product Page. Retrieved from

-

PubChem. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid (Compound).[1][2] National Library of Medicine. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

The Physicochemical Paradigm of Pyrazole-Based Boronic Acids: pKa Determination and Acidity Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Pyrazole-based boronic acids have emerged as privileged pharmacophores in modern medicinal chemistry and chemical biology. Often deployed as bioisosteres for carboxylic acids, these bifunctional molecules offer unique electronic properties that can be fine-tuned for specific therapeutic applications, including reversible covalent inhibition and microenvironment-sensitive biosensing. A critical parameter governing their efficacy is their acid dissociation constant (pKa). This whitepaper provides an in-depth technical analysis of the acidity of pyrazole boronic acids, the structural causality behind their pKa values, and the field-proven experimental methodologies used to quantify these metrics.

Structural Determinants of Acidity: Lewis vs. Brønsted-Lowry Dynamics

Unlike traditional carboxylic acids that act as Brønsted-Lowry acids by donating a proton, boronic acids predominantly function as Lewis acids 1[1]. They possess an electron-deficient boron atom with an empty p-orbital. In aqueous environments, acidity is expressed through the acceptance of an electron pair from a hydroxide ion (OH⁻), rather than the direct release of H⁺.

At physiological pH, the equilibrium state of a boronic acid is strictly dictated by the relationship between the environmental pH and the molecule's pKa. When the pH exceeds the pKa, the molecule transitions from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) boronate complex[1].

Figure 1: Lewis acid-base equilibrium of boronic acids transitioning from sp² to sp³ hybridization.

Causality of Substituent Effects on the Pyrazole Ring

The pKa of a boronic acid typically ranges from 4 to 10 and is highly sensitive to its local electronic environment[1]. The pyrazole ring itself exerts a distinct electronic influence, but substituents on the pyrazole nitrogens profoundly modulate this:

-

Electron-Withdrawing Groups (EWGs): Substituents like a tert-butyloxycarbonyl (Boc) group pull electron density away from the boron center. This increases the electrophilicity of the empty p-orbital, making it more susceptible to hydroxide attack at lower pH levels, thereby lowering the pKa [1].

-

Electron-Donating Groups (EDGs): Conversely, EDGs push electron density into the boron center, stabilizing the neutral trigonal form and raising the pKa [1].

Quantitative Data: pKa Values of Common Derivatives

The following table summarizes the predicted and experimental pKa values of key pyrazole boronic acids, illustrating the dramatic impact of N-substitution.

| Compound Name | Structure / Substitution | pKa Value | Reference |

| Phenylboronic acid | Unsubstituted Aryl (Reference) | ~8.80 | [1] |

| Pyrazole-3-boronic acid | Unsubstituted Pyrazole | 8.58 ± 0.53 | 2[2] |

| 1-Boc-1H-pyrazole-4-boronic acid | N-Boc Protected Pyrazole | 6.87 ± 0.10 | 3[3] |

Data Interpretation: The addition of the strongly electron-withdrawing Boc group on the pyrazole nitrogen drastically reduces the pKa from ~8.58 to 6.87. At physiological pH (7.4), the unsubstituted pyrazole-3-boronic acid remains predominantly in its neutral (sp²) form, whereas the 1-Boc derivative exists largely as the anionic (sp³) boronate.

Experimental Methodologies for pKa Determination

To ensure scientific integrity and self-validating results, researchers employ two primary methodologies to determine the pKa of pyrazole boronic acids, depending on the compound's solubility and structural complexity.

Potentiometric Titration (The Gold Standard)

Potentiometric titration directly measures the ionization state of a molecule across a controlled pH gradient, making it the gold standard for determining acid dissociation constants 4[4].

Step-by-Step Protocol:

-

Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) to ensure Nernstian response.

-

Sample Preparation: Dissolve an accurately weighed sample of the pyrazole boronic acid (typically 1-2 mM) in a background electrolyte solution (e.g., 0.15 M NaCl) to maintain constant ionic strength. If aqueous solubility is poor, a co-solvent system (e.g., methanol/water) may be used, requiring subsequent Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

-

Titration: Titrate the solution using a standardized base (e.g., 0.1 M NaOH) under an inert atmosphere (N₂ or Ar) to prevent CO₂ absorption, which can skew acidic measurements.

-

Data Analysis: Record the pH after each titrant addition. Plot the volume of NaOH added against the pH. The pKa is mathematically derived from the half-equivalence point of the resulting sigmoidal titration curve.

¹¹B NMR Titration (For Complex Heterocycles)

For heterocyclic boronic acids where poor aqueous solubility or overlapping ionization events complicate potentiometry, ¹¹B Nuclear Magnetic Resonance (NMR) titration is highly effective 5[5]. The ¹¹B nucleus is highly sensitive to its coordination environment; the transition from sp² to sp³ hybridization results in a distinct upfield chemical shift.

Figure 2: Step-by-step workflow for determining boronic acid pKa using ¹¹B NMR titration.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 20 mM solution of the pyrazole boronic acid in D₂O (or a D₂O/co-solvent mixture)[5].

-

pH Adjustment: Divide the master solution into several aliquots. Adjust the pH of each aliquot across a range (e.g., pH 3 to 12) using micro-additions of NaOD or DCl. Measure the final pD (where pD = pH meter reading + 0.4).

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each aliquot. Use an external reference, such as BF₃·OEt₂, set to 0 ppm to standardize chemical shifts.

-

Data Plotting & Validation: Plot the centroid value of the ¹¹B chemical shifts against the corresponding pH/pD values[5].

-

Calculation: Fit the data to a Boltzmann sigmoidal curve. The inflection point of this curve directly defines the pKa of the boronic acid[5].

Translational Applications in Drug Discovery

Understanding and tuning the pKa of pyrazole boronic acids is not merely an academic exercise; it is a critical driver of pharmacokinetic optimization.

-

Hypoxic Tumor Sensors: Solid tumors frequently exhibit a hypoxic, acidic microenvironment (pH ~6.5). Pyrazole boronic acids with finely tuned pKa values can be engineered to remain in their active, neutral form specifically within this acidic niche. This allows them to selectively bind to overexpressed surface glycans (like sialic acid) on cancer cells, acting as highly targeted delivery systems or diagnostic sensors[5].

-

Reversible Covalent Inhibitors: Boronic acids are potent inhibitors of serine/threonine proteases and beta-lactamases[1]. The pKa must be optimized so that the boron atom is sufficiently electrophilic to react with the target nucleophile (e.g., the catalytic serine hydroxyl) while avoiding premature conversion to the inactive, unreactive tetrahedral boronate in the bloodstream.

Conclusion

The acidity of pyrazole-based boronic acids is a dynamic and tunable physicochemical property governed by Lewis acid-base mechanics. By strategically modifying the pyrazole ring with electron-donating or electron-withdrawing groups, medicinal chemists can precisely calibrate the pKa of these molecules. Robust experimental validation through potentiometric and ¹¹B NMR titrations ensures that these compounds behave predictably in physiological environments, unlocking their full potential as targeted therapeutics and chemical probes.

References

- Title: Pyrazole-3-boronic acid 376584-63-3 wiki Source: Guidechem URL

- Title: 4-Isopropyl-1H-pyrazole | CAS 13753-53-2 Source: Benchchem URL

- Title: 1-Boc-1H-pyrazole-4-boronic acid Source: Lookchem URL

- Title: (1-Trityl-1H-pyrazol-4-yl)

- Source: PMC (nih.gov)

- Source: The Royal Society of Chemistry (rsc.org)

Sources

A Technical Guide to the Safe Handling of Pyrazole Boronic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Pyrazole Boronic Acids in Modern Chemistry

Pyrazole boronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions has paved the way for the construction of complex molecular architectures, significantly impacting the landscape of drug discovery and materials science.[1][2] The pyrazole moiety is a "privileged structure," frequently found in compounds targeting a wide array of biological targets, including those for inflammatory diseases, cancer, and central nervous system disorders.[3] However, the very reactivity that makes these compounds so valuable also necessitates a nuanced and thorough understanding of their potential hazards.

This guide provides an in-depth examination of the safety considerations and handling precautions for pyrazole boronic acids. Moving beyond generic laboratory safety advice, we will delve into the specific chemical properties of this class of compounds, offering field-proven insights into their stability, reactivity, and toxicological profiles. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only mitigate risks but also to ensure the integrity and reproducibility of their experimental work.

Hazard Identification and Risk Assessment: Understanding the Core Risks

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For pyrazole boronic acids, this requires an understanding of the hazards associated with both the boronic acid functional group and the pyrazole ring system.

GHS Classification and Primary Hazards

Based on available Safety Data Sheets (SDS), pyrazole boronic acids and their pinacol esters are generally classified with the following GHS hazard statements:

-

H302: Harmful if swallowed. (for some specific derivatives)[6]

These classifications underscore the importance of preventing direct contact and inhalation. The fine, dusty nature of many boronic acids increases the risk of aerosolization and subsequent respiratory exposure.

Toxicological Profile: A Deeper Look

While the boronic acid group is often considered to have low inherent toxicity, the overall toxicological profile of a pyrazole boronic acid is heavily influenced by the pyrazole heterocycle and its substituents.[8] Research into pyrazole derivatives has revealed a wide spectrum of biological activities, from therapeutic effects to significant toxicity.[3] Some pyrazole compounds have shown low toxicity in preclinical studies, making them promising drug candidates.[9] Conversely, other studies have reported unexpected acute mammalian toxicity with certain pyrazole-containing compounds. Therefore, it is crucial to treat all new pyrazole boronic acid derivatives as potentially toxic and handle them with appropriate containment until their toxicological properties have been thoroughly investigated.

Chemical Reactivity and Stability Hazards

The primary chemical hazards associated with pyrazole boronic acids stem from their instability under certain conditions.

-

Hydrolysis and Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage by water in a process called protodeboronation, which can be catalyzed by acids or bases.[10] This degradation pathway not only consumes the starting material but can also complicate reaction workups and product purification. The presence of a basic nitrogen atom in the pyrazole ring can influence the rate of protodeboronation.[10]

-

Oxidation: Boronic acids can be oxidized, particularly in the presence of air and certain metals, to the corresponding alcohol and boric acid. This is a significant consideration for long-term storage and for reactions that are sensitive to oxidative side products.

-

Incompatibilities: Pyrazole boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[6][11][12] In the context of their application in Suzuki-Miyaura coupling, the presence of acidic functional groups on the pyrazole ring can inhibit the catalytic cycle.[13]

The pinacol esters of pyrazole boronic acids are generally more stable to both hydrolysis and oxidation, making them easier to handle and store.[11]

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are paramount. A multi-layered approach, combining engineering controls, administrative controls, and appropriate PPE, is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid pyrazole boronic acids and their solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

-

Glove Box/Inert Atmosphere: For particularly air- or moisture-sensitive pyrazole boronic acids, or for reactions requiring strictly anhydrous conditions, a glove box or Schlenk line is recommended.[14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific compound and the procedure being performed.

| Protection Type | Specification | Standard |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant splash hazard. | EN 166 (EU) or NIOSH (US) |

| Skin Protection | - Chemical-impermeable gloves (e.g., Nitrile). Always inspect gloves for tears or punctures before use. - A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls may be necessary. | EU Directive 89/686/EEC, EN 374 |

| Respiratory Protection | For most manipulations in a fume hood, respiratory protection is not required. If there is a risk of generating significant dust or aerosols outside of a fume hood, a properly fitted N95 dust mask or a respirator with an appropriate cartridge should be used. | NIOSH (US) or EN 143 (EU) |

Glove Selection: Nitrile gloves are generally a good choice for incidental contact with pyrazole boronic acids.[15][16] However, for prolonged contact or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.

Handling and Storage Protocols

Adherence to strict protocols for the handling and storage of pyrazole boronic acids is critical for both safety and maintaining the chemical integrity of these reagents.

Storage

-

Containers: Store in the original, tightly sealed container.[11][17]

-

Atmosphere: For optimal shelf life, store under an inert atmosphere (e.g., argon or nitrogen).[11][12] This is particularly important for the free boronic acids, which are more susceptible to degradation.

-

Temperature: Store in a cool, dry, and well-ventilated area.[11][17] Refrigeration (2-8°C) is often recommended for long-term storage.[1][4]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6][11][12]

Weighing and Transferring Solids

Due to their fine, powdery nature and potential for respiratory irritation, weighing and transferring solid pyrazole boronic acids requires careful technique.

Protocol: Weighing a Solid Pyrazole Boronic Acid

-

Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

-

Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a watch glass or weighing boat) on the analytical balance and tare it.

-

Transfer: In the fume hood, carefully open the container of the pyrazole boronic acid. Using a clean spatula, transfer an approximate amount of the solid to the tared weighing vessel.

-

Weighing: Close the main container and move the weighing vessel to the analytical balance. Record the weight.

-

Adjusting Amount: If necessary, return to the fume hood to add or remove small amounts of the solid to reach the target weight.

-

Dissolution: Dissolve the weighed solid in the desired solvent directly in the fume hood.

Preparing Solutions

When preparing solutions of pyrazole boronic acids, especially for use in air- and moisture-sensitive reactions, the following protocol should be followed.

Protocol: Preparing a Stock Solution under Inert Atmosphere

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

-

Weighing: Weigh the required amount of pyrazole boronic acid pinacol ester (which is generally more stable) following the protocol above.

-

Transfer to Flask: Transfer the weighed solid to a dry Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for several minutes.

-

Solvent Addition: Add the required volume of anhydrous, degassed solvent via a dry syringe or cannula under a positive pressure of inert gas.

-

Dissolution: Stir the mixture until the solid is completely dissolved. The resulting solution should be stored under an inert atmosphere.

Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of laboratory safety.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill and Leak Procedures

For small spills of solid pyrazole boronic acid, the following procedure should be followed. For large spills, or spills of solutions, evacuate the area and contact your institution's environmental health and safety department.

Protocol: Small Solid Spill Cleanup

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Don PPE: Wear appropriate PPE, including a lab coat, goggles, and double nitrile gloves. For larger powder spills, respiratory protection may be necessary.

-

Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[18]

-

Collection: Carefully sweep the material into a designated waste container.[18] Avoid creating dust.

-

Decontamination: Wipe the spill area with a damp cloth or paper towel.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in a clearly labeled, sealed container.[17][18]

Conclusion: A Culture of Safety and Scientific Integrity

The responsible use of pyrazole boronic acids is a shared responsibility. By understanding the inherent hazards, implementing robust control measures, and adhering to established protocols, researchers can safely harness the synthetic potential of these valuable compounds. This guide serves as a technical resource to foster a culture of safety and scientific integrity, ensuring that groundbreaking research is not compromised by preventable accidents. Always consult the specific Safety Data Sheet for the compound you are working with and your institution's chemical hygiene plan for comprehensive safety information.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PubMed Central. Retrieved from [Link]

-

Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Retrieved from [Link]

-

Glove selection guide. (2015). University of St Andrews. Retrieved from [Link]

-

Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]

-

Glove Selection Guide. (n.d.). University of California, Berkeley. Retrieved from [Link]

-

Glove Selection Guide. (2014). University of California, Santa Barbara. Retrieved from [Link]

-

Quantifying Boric Acid Decomposition at High Temperatures. (2026). Patsnap. Retrieved from [Link]

-

Standard Operating Procedure: Non-Emergency Chemical Spill Response and Cleanup. (n.d.). University of Washington. Retrieved from [Link]

-

Choosing the Right Glove Material: Guide to Chemical Protection. (2024). Droppe. Retrieved from [Link]

-

Spill Clean up Procedure. (n.d.). The University of British Columbia. Retrieved from [Link]

- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (n.d.). Google Patents.

-

GLOVE SELECTION CHART. (n.d.). Washington State University Spokane. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts, 13(09), 0969. Retrieved from [Link]

-

Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. (n.d.). Queen's Center for Biomedical Research. Retrieved from [Link]

-

SOP: General Biological Spill Procedures. (n.d.). Villanova University. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

- Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.). Google Patents.

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PubMed Central. Retrieved from [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A, 114(15), 5089–5102. Retrieved from [Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2025). MDPI. Retrieved from [Link]

-

Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (2021). Journal of Materials Chemistry A. Retrieved from [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(10), 1368–1382. Retrieved from [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). Molecules, 15(8), 5662–5679. Retrieved from [Link]

-

Examples of boronic acids and their hemiesters targeting β-lactamses. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). Organic Process Research & Development, 19(8), 996–1007. Retrieved from [Link]

-

(1-isobutyl-1H-pyrazol-4-yl)boronic acid. (n.d.). Synthonix. Retrieved from [Link]

-

Pyrazole-4-boronic acid, pinacol ester. (n.d.). Boron Molecular. Retrieved from [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. Retrieved from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 763120-58-7|1H-Pyrazole-4-boronic acid|BLD Pharm [bldpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. canbipharm.com [canbipharm.com]

- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 15. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. qmul.ac.uk [qmul.ac.uk]

- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Electronic Architecture of 1,4-Dimethyl-Substituted Pyrazole Rings: A Technical Guide for Rational Design

Executive Summary

Pyrazoles are privileged five-membered heterocyclic scaffolds ubiquitous in medicinal chemistry, agrochemicals, and advanced materials[1]. While the parent 1H-pyrazole exhibits complex tautomerism and amphoteric behavior, targeted alkylation—specifically 1,4-dimethyl substitution—drastically reconfigures its electronic landscape. This whitepaper provides an in-depth analysis of the electronic properties of 1,4-dimethylpyrazole, detailing how inductive effects dictate regioselectivity, oxidation potentials, and HOMO-LUMO gaps. Designed for drug development professionals and synthetic chemists, this guide bridges theoretical quantum mechanics with validated experimental protocols to accelerate rational molecular design.

Mechanistic Grounding: The Electronic Influence of 1,4-Dimethyl Substitution

The fundamental reactivity of the pyrazole ring is governed by its two adjacent nitrogen atoms: an acidic pyrrole-like nitrogen (proton donor) and a basic sp2-hybridized pyridine-like nitrogen (proton acceptor)[2].

The introduction of methyl groups at the N1 and C4 positions induces two critical electronic shifts:

-

Abolition of Tautomerism: Methylation at N1 replaces the acidic pyrrole-like proton, locking the molecule into a single tautomeric state. This concentrates the major negative charge distribution predictably, stabilizing the molecular dipole and eliminating the entropic penalties associated with tautomeric shifts during target-receptor binding[2].

-

π-System Enrichment via Inductive (+I) Effects: Alkyl groups are electron-donating. The synergistic (+I) effects of the N1 and C4 methyl groups significantly increase the overall electron density of the heteroaromatic ring. In unsubstituted pyrazoles, the C4 position is the most electron-rich and acts as the primary site for electrophilic attack. By blocking the C4 position with a methyl group, the enriched electron density is forced onto the C3 and C5 positions, fundamentally altering the molecule's regioselectivity[3].

Logical flow of electronic effects governing 1,4-dimethylpyrazole regioselectivity.

Quantitative Electronic Properties

The electronic enrichment of 1,4-dimethylpyrazole is best quantified through its oxidation potential. While standard pyrazole and N-methylpyrazole are highly resistant to oxidation (E_ox > +2.0 V vs SCE), the dual-methyl substitution lowers the redox potential significantly, enabling novel photoredox catalysis pathways[3].

Table 1: Comparative Electronic Descriptors of Pyrazole Derivatives

| Property | 1H-Pyrazole | 1-Methylpyrazole | 1,4-Dimethylpyrazole |

| Oxidation Potential (E_ox vs SCE) | > +2.50 V | > +2.50 V | +1.83 V |

| Primary Electrophilic Site | C4 | C4 | C3 / C5 |

| Annular Tautomerism | Yes | No | No |

| Protolytic State during Nitration | Conjugate Acid | Conjugate Acid | Free Base |

Implications for Regioselectivity and Medicinal Chemistry

The lowered oxidation potential (+1.83 V vs SCE) of 1,4-dimethylpyrazole makes it an excellent substrate for site-selective C–H functionalization. Under organic photoredox catalysis, the highly electrophilic cation radical heavily favors amination and arylation at the C5 position[3].

Furthermore, the unique protolytic properties of 1,4-dimethylpyrazole dictate its behavior under harsh electrophilic conditions. For instance, during polynitration sequences, 1,4-dimethylpyrazole undergoes nitration exclusively as a free base, a stark contrast to N-unsubstituted pyrazoles which typically nitrate as less reactive conjugate acids[4].

In medicinal chemistry, tuning the HOMO-LUMO gap and molecular electrostatic potential (MEP) of pyrazole derivatives is critical for optimizing binding affinity. For example, in the design of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, pyrazole substituents are computationally mapped to ensure optimal electron distribution, maximizing hydrogen bonding and hydrophobic interactions within the kinase active site[5].

Validated Experimental Methodologies

To accurately profile the electronic properties of substituted pyrazoles, empirical electrochemical data must be coupled with theoretical quantum mechanical modeling. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.

Self-validating workflow combining cyclic voltammetry and DFT for electronic profiling.

Electrochemical Profiling via Cyclic Voltammetry (CV)

This protocol determines the exact oxidation potential of the pyrazole derivative, providing a macroscopic view of its electron density.

-

Step 1: Electrolyte Preparation. Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (MeCN). Causality: MeCN provides a wide electrochemical window, while TBAPF6 minimizes ion-pairing effects that could skew redox potentials.

-

Step 2: Electrode Preparation. Polish a glassy carbon working electrode using a 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol for 3 minutes. Causality: A pristine electrode surface is mandatory to ensure reproducible heterogeneous electron transfer kinetics.

-

Step 3: Analyte Measurement. Dissolve 1.0 mM of 1,4-dimethylpyrazole in the electrolyte solution. Purge with N2 for 10 minutes to remove dissolved oxygen. Scan from 0.0 V to +2.5 V at a scan rate of 100 mV/s using a Ag/Ag+ reference electrode and a Pt wire counter electrode.

-

Step 4: Internal Validation. Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record a final scan. Causality: Referencing the pyrazole oxidation peak against the known Fc/Fc+ redox couple corrects for any reference electrode drift, ensuring thermodynamic accuracy.

Quantum Mechanical Modeling via DFT

Density Functional Theory (DFT) provides the microscopic rationale for the observed macroscopic electrochemistry by mapping the HOMO-LUMO energy levels.

-

Step 1: Geometry Construction. Build the 1,4-dimethylpyrazole molecule in a computational chemistry suite (e.g., Gaussian).

-

Step 2: Basis Set Selection. Execute the optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Causality: The inclusion of diffuse ("+") and polarization ("d,p") functions is strictly required to accurately model the extended electron density of the nitrogen lone pairs and the aromatic π-system.

-

Step 3: Frequency Analysis. Run a vibrational frequency calculation on the optimized geometry. Causality: The complete absence of imaginary frequencies validates that the calculated structure is a true local minimum on the potential energy surface, rather than a transition state.

-

Step 4: Orbital Extraction. Extract the HOMO and LUMO energy eigenvalues. Calculate the HOMO-LUMO gap to predict the molecule's chemical hardness, polarizability, and suitability for specific target-binding interactions[5].

References

1.[1] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: 2.[2] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: 3.[3] Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis. PMC/NIH. Available at: 4.[4] Facile and selective polynitrations at the 4-pyrazolyl dual backbone: A straightforward access to a series of high-density energetic materials. RSC Publishing. Available at: 5.[5] Design and Synthesis of Pyrrolo[2,3- d ]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ResearchGate. Available at:

Sources

Structural Elucidation and Supramolecular Analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid: A Technical Whitepaper

Executive Summary

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5)[1] is a highly versatile organoboron building block extensively utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions[2]. Beyond its utility as a synthetic intermediate, the structural elucidation of heteroaryl boronic acids provides profound insights into their supramolecular architecture[3]. This whitepaper provides an in-depth, self-validating technical guide to the crystal structure analysis of this compound. By examining the causality behind supramolecular assembly and crystallographic workflows, this guide equips researchers with the authoritative methodologies required to accurately model dynamic hydrogen-bonded networks.

Mechanistic Principles of Crystal Engineering

Boronic acids are characterized by their dynamic covalent chemistry and their propensity to form robust, reversible hydrogen-bonded networks[4][5]. In the solid state, unsubstituted aryl boronic acids predominantly self-assemble into centrosymmetric hydrogen-bonded dimers, characterized by the classic

However, the introduction of the 1,4-dimethyl-1H-pyrazole moiety fundamentally alters the crystallographic landscape. The molecule presents a competing hydrogen bond acceptor: the unmethylated N2 atom of the pyrazole ring. The basicity of this nitrogen atom drives the formation of a B-OH···N heterosynthon[7][8]. Because the N2 atom is sterically accessible, the thermodynamic preference shifts from discrete homodimers to extended 1D chains or 2D sheets[3]. Understanding this causality is critical; the choice of crystallization solvent can either promote this extended network (using non-competitive aprotic solvents) or disrupt it (using protic solvents that co-crystallize as solvates).

Figure 1: Divergent supramolecular assembly pathways dictated by competing hydrogen bond acceptors.

Self-Validating Crystallographic Protocol

A structural analysis protocol is only as robust as its internal validation gates. The following step-by-step workflow details the isolation and structural refinement of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, emphasizing the chemical causality behind each experimental choice.

Step 1: Controlled Crystallization via Vapor Diffusion

-

Procedure : Dissolve 10–15 mg of the compound in a minimal volume of a dry aprotic solvent (e.g., Tetrahydrofuran). Place this open inner vial inside a larger, sealed outer chamber containing a volatile antisolvent (e.g., Hexanes). Allow vapor equilibration at 4 °C for 48–72 hours.

-

Causality : Boronic acids are highly susceptible to thermal dehydration, forming boroxines (cyclic anhydrides) if subjected to heat or extended evaporation[4][6]. Vapor diffusion at low temperatures prevents dehydration while ensuring the slow, controlled supersaturation required for defect-free single crystals.

-

Validation Gate : Inspect the resulting crystals under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a single, untwinned crystalline domain suitable for diffraction.

Step 2: Cryogenic Data Collection

-

Procedure : Coat a selected crystal in inert paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo Kα (

Å) or Cu Kα ( -

Causality : The hydroxyl protons (-OH) of the boronic acid group are notoriously difficult to locate in the electron density map due to thermal smearing and rotational disorder. Cooling to 100 K drastically reduces the anisotropic displacement parameters (ADPs), sharpening the electron density peaks and allowing for the accurate assignment of hydrogen atom positions.

-

Validation Gate : Following data integration and empirical absorption correction, the internal agreement factor (

) must be < 0.05, confirming high data redundancy and a lack of severe absorption artifacts.

Step 3: Intrinsic Phasing and Anisotropic Refinement

-

Procedure : Solve the phase problem using dual-space intrinsic phasing algorithms (e.g., SHELXT)[9]. Refine the structure using full-matrix least-squares on

utilizing SHELXL[9]. -

Causality : Intrinsic phasing is highly optimized for light-atom structures (C, H, B, N, O) lacking heavy anomalous scatterers. During refinement, the boronic acid protons should be located directly from the difference Fourier map and refined freely (with DFIX restraints only if necessary) to accurately determine the B-OH···N hydrogen bond geometries, rather than placing them in idealized riding positions.

-

Validation Gate : The final refinement must yield an

< 0.05 and a maximum residual electron density peak of < 0.5 e/ų, verifying that no structural features (such as disordered solvent molecules) have been omitted.

Figure 2: Self-validating crystallographic workflow from sample preparation to structural refinement.

Quantitative Crystallographic Metrics

To benchmark the success of the crystal structure analysis, the resulting data should be compared against standard crystallographic parameters for pyrazole-based boronic acids. The table below summarizes the expected quantitative metrics and their structural significance.

| Parameter | Typical Value / Range | Crystallographic Significance |

| Crystal System | Monoclinic / Triclinic | Common for asymmetric organic molecules forming directional, low-symmetry H-bond networks. |

| Space Group | Centrosymmetric groups dominate due to the lack of chiral centers in the (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid molecule. | |

| < 0.05 | Validates the quality of data reduction, frame scaling, and empirical absorption correction. | |

| < 0.05 | Indicates a high-quality structural model with minimal residual errors between observed and calculated structure factors. | |

| < 0.15 | Weighted R-factor; validates the refinement against all | |

| B-O Bond Length | 1.35 – 1.38 Å | Confirms the |

| O-H···N Distance | 2.70 – 2.90 Å | Provides quantitative evidence of heterosynthon formation between the boronic acid hydroxyl and the pyrazole N2 acceptor. |

Conclusion

The structural analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid requires a nuanced approach that accounts for its dual nature as both a Lewis acidic hydrogen-bond donor and a basic hydrogen-bond acceptor. By utilizing low-temperature vapor diffusion to prevent boroxine formation and employing cryogenic SCXRD to resolve the highly mobile boronic acid protons, researchers can accurately map the complex 1D/2D supramolecular networks this molecule forms. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity crystallographic data, empowering downstream applications in rational drug design and advanced materials engineering.

References

-

PubMed Central (PMC). "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution." NIH. Available at: [Link]

-

Wikipedia. "Boronic acid - Supramolecular chemistry." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ResearchGate. "Advances in Boron-Based Supramolecular Architecture." ResearchGate. Available at: [Link]

-

CoLab. "Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis." CoLab.ws. Available at: [Link]

-

ACS Publications. "Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids." American Chemical Society. Available at:[Link]

-

ResearchGate. "ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters." ResearchGate. Available at:[Link]

-

PubMed Central (PMC). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." NIH. Available at:[Link]

-

SciSpace. "Synthesis and characterization of two bifunctional pyrazole..." SciSpace. Available at: [Link]

Sources

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. colab.ws [colab.ws]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

Metabolic Stability Profiles of Dimethylpyrazole Scaffolds in Drug Discovery

Executive Summary

The dimethylpyrazole (DMP) scaffold is a privileged structure in medicinal chemistry, valued for its ability to modulate lipophilicity, enhance solubility, and serve as a bioisostere for phenyl or pyridine rings. However, its utility is frequently compromised by a specific metabolic liability: the rapid oxidative hydroxylation of the methyl groups by Cytochrome P450 (CYP) enzymes. This guide provides a technical analysis of this metabolic pathway, outlines structural optimization strategies to mitigate instability, and details experimental protocols for validating scaffold robustness.

The Chemical Rationale: Why DMP?

In fragment-based drug design (FBDD) and lead optimization, the 3,5-dimethylpyrazole moiety is often employed to fine-tune physicochemical properties without significantly altering the steric footprint of a phenyl ring.

-

Lipophilicity Modulation: The DMP core is less lipophilic than a phenyl ring (LogP ~0.5 vs. ~2.1), improving aqueous solubility.

-

Hydrogen Bonding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (if unsubstituted) or the pi-system can participate in critical binding interactions.

-

The "Magic Methyl" Effect: The two methyl groups provide steric bulk that can lock active conformations (atropisomerism) and fill hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases).

Metabolic Liabilities: The Oxidative Soft Spot